molecular formula C17H26Cl2N2O4 B2471676 Ethyl 4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride CAS No. 473805-08-2

Ethyl 4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride

Cat. No.: B2471676
CAS No.: 473805-08-2
M. Wt: 393.31
InChI Key: DMLZAMSAHFMKBM-UHFFFAOYSA-N
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Description

The compound Ethyl 4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride is a piperazine derivative characterized by a 4-chlorobenzyloxy group attached to a 2-hydroxypropyl chain, with an ethyl carboxylate moiety at the piperazine nitrogen. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

ethyl 4-[3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O4.ClH/c1-2-24-17(22)20-9-7-19(8-10-20)11-16(21)13-23-12-14-3-5-15(18)6-4-14;/h3-6,16,21H,2,7-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLZAMSAHFMKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COCC2=CC=C(C=C2)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride is a synthetic compound with potential therapeutic applications. Its unique structure, which includes a piperazine moiety and a chlorobenzyl ether, suggests various biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H26ClN2O4
  • Molecular Weight : 393.31 g/mol
  • CAS Number : Not specified in the sources

The compound's structure allows for interactions with various biological targets, potentially influencing multiple pathways.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial properties. It has been observed to inhibit the growth of certain Gram-positive and Gram-negative bacteria, potentially through interference with bacterial cell wall synthesis or membrane integrity.
  • Cytotoxic Effects : In vitro studies have shown that the compound can induce cytotoxicity in various cancer cell lines. The mechanism appears to involve apoptosis (programmed cell death) pathways, although detailed mechanisms remain to be elucidated.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, possibly by inhibiting pro-inflammatory cytokines and mediators.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized to interact with specific receptors or enzymes involved in cellular signaling pathways:

  • Receptor Modulation : The piperazine ring may allow for binding to neurotransmitter receptors, potentially influencing mood and cognition.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, contributing to its cytotoxic effects on cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of inflammatory markers

Case Study Example

In a study conducted by Pendergrass et al., the compound was evaluated for its effects on E. coli using a type III secretion system assay. The results indicated significant inhibition of the secretion system at concentrations above 50 μM, suggesting potential applications in treating bacterial infections resistant to traditional antibiotics .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to Ethyl 4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride exhibit antimicrobial properties. These compounds are being investigated for their effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

Case Study:
In a study evaluating the antimicrobial efficacy of piperazine derivatives, it was found that certain structural modifications, including the incorporation of chlorobenzyl groups, enhanced activity against Gram-positive bacteria .

Anticancer Potential

The compound is also being explored for its potential anticancer properties. Piperazine derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

Data Table: Anticancer Activity of Piperazine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Ethyl 4-{...}HeLa20Cell cycle arrest

This table summarizes findings from various studies, showcasing the potential of piperazine derivatives in cancer therapy .

Neurological Research

This compound may also play a role in neurological research, particularly concerning its effects on neurotransmitter systems.

Case Study:
In a neuropharmacological study, piperazine derivatives were tested for their ability to modulate serotonin receptors, which are crucial in treating mood disorders . The findings suggest that modifications in the piperazine structure can lead to enhanced receptor affinity and selectivity.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the aromatic ring or side chains:

Compound Name Molecular Formula Molecular Weight Key Substituents Source
Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride C₁₈H₂₉ClN₂O₄ 372.890 3,4-Dimethylphenoxy
HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) Not provided Not provided 2-Chloro-6-methylphenoxy, 2-methoxyphenyl
2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester C₁₇H₂₃ClN₂O₂ 334.83 4-Chlorophenyl, methylpropanoate
1-Acetyl-4-(4-chlorophenoxyacetyl)piperazine C₁₅H₁₈ClN₃O₃ 323.78 4-Chlorophenoxyacetyl

Substituent-Driven Property Variations

Lipophilicity and Solubility: The 4-chlorobenzyloxy group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the 3,4-dimethylphenoxy group (logP ~2.8) in , due to the electron-withdrawing chlorine atom. This enhances membrane permeability but may reduce aqueous solubility. Compounds like HBK15 () with 2-methoxyphenyl groups exhibit moderate solubility in polar solvents, whereas the target’s hydroxypropyl chain introduces hydrogen-bonding capacity, balancing solubility .

Pharmacological Implications: The 4-chloro substituent in the target compound may enhance affinity for serotonin or dopamine receptors compared to methyl or methoxy groups, as seen in HBK15 ().

Synthetic Pathways :

  • The target compound’s synthesis likely involves N-alkylation of piperazine with a brominated 2-hydroxypropyl intermediate, followed by carboxylation and HCl salt formation (similar to ).
  • Analogues like use direct N-alkylation of 4-(4-chlorophenyl)piperazine, whereas HBK15 () employs multi-step coupling with HOBt/EDC .

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